1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
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Overview
Description
1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound characterized by the presence of a chlorinated phenyl group and a highly fluorinated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 3-chloro-4-methylphenyl derivatives with pentafluoropropanone precursors. One common method includes the use of Friedel-Crafts acylation, where 3-chloro-4-methylbenzene reacts with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), acidic or basic conditions, moderate temperatures.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, thioethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets. The compound’s highly electronegative fluorine atoms and reactive carbonyl group enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-trifluoropropan-1-one: Similar structure but with fewer fluorine atoms.
Uniqueness
1-(3-Chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF5O/c1-5-2-3-6(4-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDQNSFHPMMGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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